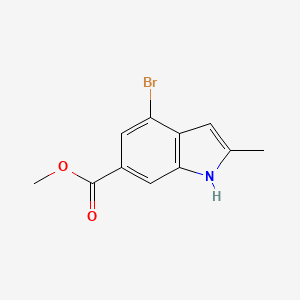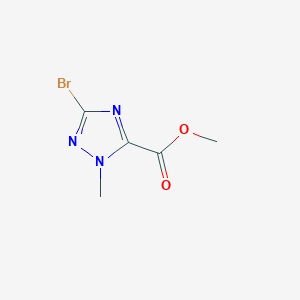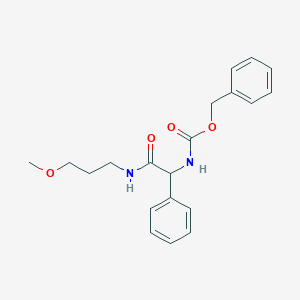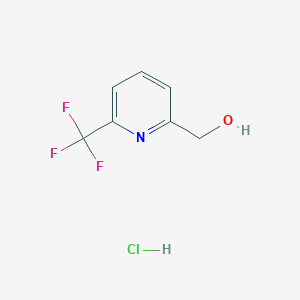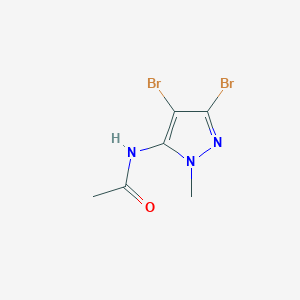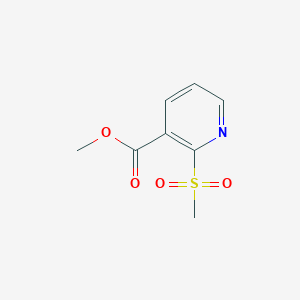
Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate
Übersicht
Beschreibung
“Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H7BrClFO2 . It has a molecular weight of 281.51 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group attached to a phenyl ring, which is substituted with bromo, chloro, and fluoro groups .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 281.51 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Reactivity and Spectral Analysis
A comparative DFT study on halogen-substituted phenylacetic acids, including compounds related to methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, explored their reactivity, acidity, and vibrational spectra. This research provides insights into the structural properties and reactivity of halogenated phenylacetic acids, showcasing their potential in various chemical reactions and material science applications (Srivastava et al., 2015).
Synthetic Methodologies
The compound serves as an intermediate in advanced synthetic routes. For instance, it's involved in the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones by lactonization, highlighting its role in creating complex fluorinated structures with potential pharmaceutical applications (Hajduch et al., 2014).
Anticancer Activity
Research into the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, closely related to the query compound, has shown potential anticancer activities. This underscores the compound's significance in medicinal chemistry for drug development processes (Liu Ying-xiang, 2007).
Fluorination Techniques
Studies on vinyl fluorides and their rearrangements provide insights into the chemical versatility of fluorine-containing compounds like this compound. These rearrangements are crucial for developing novel fluorinated materials and pharmaceuticals (Tranel & Haufe, 2004).
Wirkmechanismus
Target of Action
Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this process .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key step in many synthetic processes, leading to the formation of complex organic compounds . The downstream effects of this reaction can include the synthesis of various pharmaceuticals, agrochemicals, and materials .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of the SM coupling reaction can be substantially increased by the presence of copper acetate in combination with diethanolamine . Furthermore, the stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGNHMEQSEVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186644 | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-96-3 | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



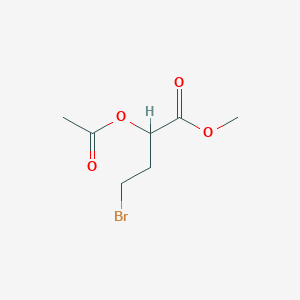

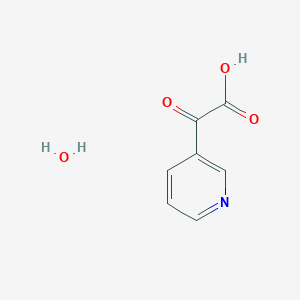

![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)
